molecular formula C7H7FN2O2 B3138232 2-Fluoro-4-methyl-6-nitroaniline CAS No. 449774-77-0

2-Fluoro-4-methyl-6-nitroaniline

Cat. No.: B3138232
CAS No.: 449774-77-0
M. Wt: 170.14 g/mol
InChI Key: PWOCRYSEVNPPKC-UHFFFAOYSA-N
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Description

2-Fluoro-4-methyl-6-nitroaniline is an organic compound with the molecular formula C7H7FN2O2 It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted with fluorine, methyl, and nitro groups

Mechanism of Action

Mode of Action

Nitroanilines are often reduced to their corresponding amines in biological systems . This reduction can lead to the generation of reactive species, which can interact with various biological targets. The fluorine and methyl groups on the compound may also influence its interactions with these targets.

Biochemical Pathways

Nitroanilines can participate in redox reactions and may affect pathways related to oxidative stress

Result of Action

Nitroanilines can generate reactive species upon reduction, which can cause oxidative damage to cellular components . The exact effects would depend on the specific targets of the compound and the extent of its metabolism.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-4-methyl-6-nitroaniline. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interactions with its targets . .

Biochemical Analysis

Biochemical Properties

2-Fluoro-4-methyl-6-nitroaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can act as a substrate or inhibitor for various enzymes involved in metabolic pathways. For instance, it may interact with nitroreductases, which are enzymes that catalyze the reduction of nitro groups to amines. The interaction between this compound and nitroreductases can lead to the formation of reactive intermediates that may further participate in other biochemical reactions .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In general, this compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by interacting with enzymes involved in energy production and detoxification processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding interaction with specific biomolecules, such as enzymes and receptors. For instance, the nitro group of this compound can undergo reduction to form reactive intermediates that can covalently modify enzyme active sites, leading to enzyme inhibition or activation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time in laboratory settings are important considerations for its use in research. This compound is generally stable under standard laboratory conditions, but it may undergo degradation over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit minimal or beneficial effects, such as enhanced metabolic activity or protective effects against oxidative stress. At high doses, this compound can induce toxic or adverse effects, including cellular damage, inflammation, and disruption of normal physiological processes. Threshold effects and dose-response relationships are critical for understanding the safety and efficacy of this compound in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The nitro group of this compound can be reduced by nitroreductases to form amines, which can then participate in further metabolic reactions. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in energy production, detoxification, and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as organic anion transporters. Once inside the cell, this compound can bind to intracellular proteins, which can affect its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as mitochondria or the endoplasmic reticulum, where it can exert its biochemical effects. The localization of this compound within subcellular compartments can influence its activity and function, as well as its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methyl-6-nitroaniline typically involves a multi-step process:

    Fluorination: The fluorine atom can be introduced through a halogen exchange reaction, where a suitable fluorinating agent like potassium fluoride is used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methyl-6-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, iron powder with hydrochloric acid.

    Substitution Reagents: Amines, thiols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 2-Fluoro-4-methyl-6-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: 2-Fluoro-4-carboxy-6-nitroaniline.

Scientific Research Applications

2-Fluoro-4-methyl-6-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-nitroaniline: Lacks the methyl group, which can affect its chemical reactivity and applications.

    4-Fluoro-2-methyl-6-nitroaniline: Similar structure but with different positioning of the substituents, leading to variations in chemical properties.

    2-Methyl-6-nitroaniline: Lacks the fluorine atom, which can influence its stability and reactivity.

Uniqueness

2-Fluoro-4-methyl-6-nitroaniline is unique due to the combination of the fluorine, methyl, and nitro groups on the aniline ring. This specific arrangement of substituents imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-fluoro-4-methyl-6-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOCRYSEVNPPKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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